N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
“N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains a benzamide group and an oxadiazole group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and are frequently used in the development of drugs . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Benzamides can participate in a variety of reactions, including hydrolysis and reactions with Grignard reagents . Oxadiazoles can react with a variety of nucleophiles depending on the substitution pattern of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzamides and oxadiazoles can be predicted, but without more specific information, it’s difficult to predict the properties of this specific compound .Scientific Research Applications
Medicinal Chemistry and Drug Development
Synthesis Route Optimization: The compound can be synthesized via selective acylation of 4-methylbenzene-1,3-diamine (also known as 2 ). By carefully screening acylating reagents and reaction conditions, researchers have achieved efficient synthesis with high yields. The use of a continuous flow microreactor system allows for precise control and optimization of reaction parameters .
Kinetics Study: Understanding the intrinsic reaction kinetics is essential. Researchers have determined reaction rate constants, activation energies, and pre-exponential factors for the acylation process. This knowledge aids in optimizing reaction conditions and achieving high yields within a short time frame .
Novel Amides and Their Properties
Beyond drug development, N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been investigated for other applications:
- Amide Synthesis : Novel amides were synthesized using this compound as a starting material. For instance, 2,3-dimethoxybenzamides were obtained in moderate yields, while 3-acetoxy-2-methylbenzamides were prepared with higher yields. These amides exhibit diverse properties and may find applications in materials science or biochemistry .
Antitubercular Activity
Indole derivatives derived from N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their in vitro antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra strain) and Mycobacterium bovis (BCG strain). Researchers observed promising results, suggesting potential therapeutic applications .
Future Directions
properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-5-9-13(10-11)15-18-19-16(21-15)17-14(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPFJWUBXDRMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide |
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